Cas no 1396767-24-0 (3-{1-(4-fluorophenyl)methylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

3-{1-(4-fluorophenyl)methylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties
Names and Identifiers
-
- 3-{1-(4-fluorophenyl)methylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
- VU0540880-1
- AKOS024544199
- 3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- F6246-3519
- 1396767-24-0
- CCG-315409
- 3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
-
- Inchi: 1S/C21H23FN4O/c1-24-21(27)26(19-5-3-2-4-6-19)20(23-24)17-11-13-25(14-12-17)15-16-7-9-18(22)10-8-16/h2-10,17H,11-15H2,1H3
- InChI Key: FANIIICFHBPEPT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1CCC(C2=NN(C)C(N2C2C=CC=CC=2)=O)CC1
Computed Properties
- Exact Mass: 366.18558953g/mol
- Monoisotopic Mass: 366.18558953g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 39.2Ų
3-{1-(4-fluorophenyl)methylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6246-3519-5μmol |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6246-3519-10μmol |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6246-3519-3mg |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6246-3519-5mg |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6246-3519-2mg |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6246-3519-10mg |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6246-3519-4mg |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6246-3519-2μmol |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6246-3519-1mg |
3-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1396767-24-0 | 1mg |
$81.0 | 2023-09-09 |
3-{1-(4-fluorophenyl)methylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one Related Literature
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on 3-{1-(4-fluorophenyl)methylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Introduction to Compound with CAS No. 1396767-24-0 and Its Applications in Modern Pharmaceutical Research
Today, the field of chemical biology and pharmaceutical research continues to evolve with the discovery and development of novel compounds that exhibit promising therapeutic properties. One such compound, identified by its CAS number 1396767-24-0, has garnered significant attention due to its unique structural features and potential applications in drug design. This compound, formally known as 3-{1-(4-fluorophenyl)methylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, represents a fascinating example of how structural complexity can be leveraged to develop innovative therapeutic agents.
The molecular structure of this compound is characterized by a triazolone core, which is a heterocyclic ring system known for its stability and biological activity. The presence of a piperidine moiety in the molecule adds another layer of complexity, contributing to its potential interactions with biological targets. Specifically, the 4-fluorophenylmethyl group introduces a fluorine atom, which is often employed in medicinal chemistry to enhance metabolic stability and binding affinity. This structural feature aligns with the growing interest in fluorinated compounds, which have been shown to improve pharmacokinetic properties in various drug candidates.
In recent years, there has been a surge in research focused on triazolone derivatives due to their diverse biological activities. These compounds have been explored for their potential roles in inhibiting enzymes, binding to receptors, and modulating signaling pathways. The specific compound under discussion here combines several key structural elements that make it particularly intriguing for further investigation. The 1-methyl group and the 4-phenyl substituents contribute to the molecule's overall hydrophobicity, which can influence its solubility and membrane permeability—critical factors in drug development.
The triazolone ring itself is known for its ability to engage in hydrogen bonding interactions, which can be crucial for binding to biological targets. This property makes it a valuable scaffold for designing molecules that can interact with proteins or nucleic acids in a specific manner. Additionally, the presence of multiple aromatic rings in the molecule can enhance its binding affinity through π-stacking interactions. These features collectively make this compound a promising candidate for further exploration in the context of drug discovery.
Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry. The fluorine atom can modulate electronic properties and influence binding interactions at the molecular level. For instance, fluorine substitution at specific positions on an aromatic ring can increase metabolic stability by preventing unwanted enzymatic degradation. This has led to the incorporation of fluorinated compounds into numerous clinical candidates over the past decade. The compound with CAS no. 1396767-24-0 embodies these principles, making it a subject of interest for researchers looking to develop next-generation therapeutics.
The piperidine moiety is another key structural feature that warrants attention. Piperidine derivatives are well-known for their role as pharmacophores in various drug classes, including antipsychotics, antivirals, and central nervous system (CNS) drugs. The nitrogen atom in piperidine can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. In this particular compound, the piperidine ring is linked to a benzyl group via an amide bond, which can further influence its conformational flexibility and bioavailability.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Given its complex structure, synthetic chemists must navigate various challenges, including regioselectivity and protecting group strategies. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before. Techniques such as transition metal-catalyzed reactions and flow chemistry have enabled researchers to streamline synthetic routes and improve scalability.
In terms of potential applications, this compound shows promise as a lead molecule for further derivatization and optimization. Its unique structural features make it suitable for targeting various biological pathways relevant to human health and disease. For instance, researchers have explored similar triazolone derivatives as inhibitors of kinases and other enzymes involved in cancer progression. The presence of fluorine substituents may also enhance its potential as an anticancer agent by improving binding affinity to target proteins.
The pharmacological profile of this compound is yet to be fully elucidated through preclinical studies. However, preliminary data suggest that it may exhibit desirable properties such as good oral bioavailability and low toxicity profiles. These characteristics are essential for any drug candidate intended for clinical use. Further investigation into its pharmacokinetic behavior will be crucial in determining its suitability for therapeutic applications.
The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound with CAS no. 1396767-24-0 serves as an excellent example of how collaboration can lead to innovative drug discovery efforts. By leveraging cutting-edge synthetic techniques and computational methods, researchers can accelerate the process of identifying promising candidates for further development.
In conclusion, the compound known by its CAS number 1396767-24-0 represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of a triazolone core with functional groups such as 4-fluorophenylmethyl, 1-methyl, and 4-phenyl makes it a compelling candidate for further investigation. As research continues to uncover new insights into its biological activity and pharmacological properties, this compound holds promise as a valuable tool in the development of next-generation therapeutics.
1396767-24-0 (3-{1-(4-fluorophenyl)methylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one) Related Products
- 1215504-19-0(Quinoline, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:2))
- 478261-58-4(cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone)
- 2227908-60-1((1R)-2-amino-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol)
- 79896-31-4((1S,4R) Sertraline Hydrochloride)
- 2101195-38-2(1H-Pyrazole-3-carboxamide, 4-amino-1-methyl-N-[3-(1-methylethoxy)propyl]-)
- 1505068-68-7(2-(2-methoxy-4-methylphenyl)propanenitrile)
- 1416342-19-2(5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one)
- 1275536-49-6({[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine)
- 1956380-78-1(Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate)
- 2679948-24-2(benzyl N-(1S)-1-(4-bromo-3-methylphenyl)ethylcarbamate)

